molecular formula C12H14N2O5 B7977614 (3-Methoxy-4-nitrophenyl)(morpholino)methanone

(3-Methoxy-4-nitrophenyl)(morpholino)methanone

Cat. No.: B7977614
M. Wt: 266.25 g/mol
InChI Key: KRZHNWCGVABBQS-UHFFFAOYSA-N
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Description

(3-Methoxy-4-nitrophenyl)(morpholino)methanone is an organic compound with a complex structure that includes a methoxy group, a nitrophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-nitrophenyl)(morpholino)methanone typically involves the reaction of 3-methoxy-4-nitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-nitrophenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: 3-Carboxy-4-nitrophenyl-morpholin-4-ylmethanone.

    Reduction: 3-Methoxy-4-aminophenyl-morpholin-4-ylmethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-4-nitrophenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-4-nitrophenyl)-morpholine: Similar structure but lacks the methanone group.

    (3-Methoxy-4-nitrophenyl)-piperidine: Similar structure but contains a piperidine ring instead of a morpholine ring.

    (3-Methoxy-4-nitrophenyl)-pyrrolidine: Similar structure but contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(3-Methoxy-4-nitrophenyl)(morpholino)methanone is unique due to the presence of both the methoxy and nitro groups, which confer specific chemical reactivity and biological activity. The morpholine ring enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-methoxy-4-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-11-8-9(2-3-10(11)14(16)17)12(15)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZHNWCGVABBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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